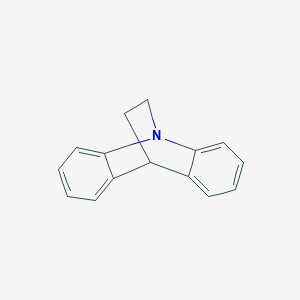
9H-9,10-Ethanoacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-9,10-Ethanoacridine is an organic compound belonging to the acridine family. It is characterized by its unique structure, which includes an ethano bridge connecting the 9th and 10th positions of the acridine ring. This compound is known for its stability and diverse applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Methylation of Acridine: One common method involves the methylation of acridine using methyl iodide or methyl iodide ammonium under basic conditions.
High-Temperature Condensation: Another method includes the high-temperature condensation of acetone and diphenylamine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability and integrity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperatures and pH.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds.
Aplicaciones Científicas De Investigación
9H-9,10-Ethanoacridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 9H-9,10-Ethanoacridine exerts its effects involves intercalation with DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit DNA replication and transcription, making it a potential candidate for anticancer therapies . The molecular targets include the DNA double helix, and the pathways involved are primarily related to DNA damage response and repair mechanisms.
Comparación Con Compuestos Similares
9,9-Dimethyl-9,10-dihydroacridine: Known for its use as an organic base catalyst and its stability in various solvents.
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
Uniqueness: 9H-9,10-Ethanoacridine stands out due to its unique ethano bridge, which imparts additional stability and distinct chemical properties. Its ability to intercalate with DNA and its diverse applications in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
4378-82-9 |
|---|---|
Fórmula molecular |
C15H13N |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C15H13N/c1-3-7-14-12(5-1)11-9-10-16(14)15-8-4-2-6-13(11)15/h1-8,11H,9-10H2 |
Clave InChI |
LCUFLMBFUQIMBO-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=CC=CC=C3C1C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Diethenylbicyclo[3.1.0]hexane](/img/structure/B14130550.png)




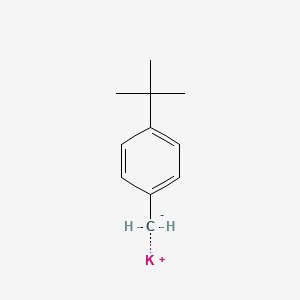
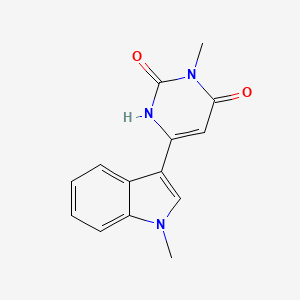
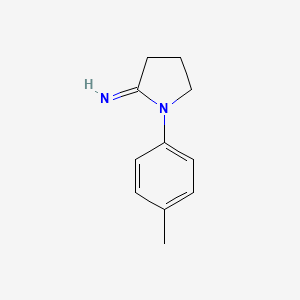
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)

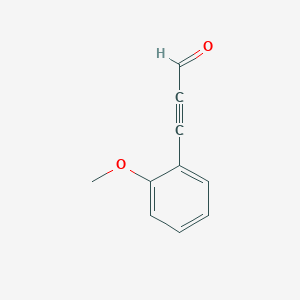
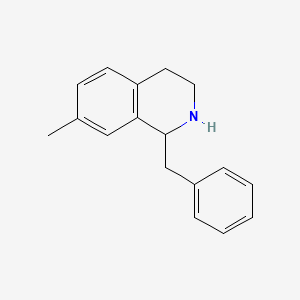

![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)
